molecular formula C6H8N6O B13642402 (2,6-diamino-7H-purin-8-yl)methanol CAS No. 28951-76-0

(2,6-diamino-7H-purin-8-yl)methanol

Cat. No.: B13642402
CAS No.: 28951-76-0
M. Wt: 180.17 g/mol
InChI Key: PKXOXDORKHMJLY-UHFFFAOYSA-N
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Description

(2,6-diamino-7H-purin-8-yl)methanol is a synthetic purine derivative serving as a versatile building block in organic and medicinal chemistry. The 2,6-diaminopurine scaffold is a key precursor in the synthesis of novel nucleoside and nucleotide analogues . This structure is of significant interest in anticancer research, as 2,6-disubstituted purine derivatives have demonstrated potent activity by inhibiting critical kinases involved in cell cycle progression, such as Aurora kinases and Monopolar Spindle 1 (Mps1), leading to cell cycle arrest and apoptosis . Furthermore, related 2,6-diaminopurine ribonucleosides have been explored as antiviral agents, showing promise as pangenotypic inhibitors of viral replication, such as against Hepatitis C Virus (HCV), by acting as chain-terminating substrates for viral RNA-dependent RNA polymerase . The (2,6-diamino-7H-purin-8-yl)methanol compound, with its reactive C8 hydroxymethyl group, is particularly valuable for further chemical modifications, including the development of peptide nucleic acid (PNA) building blocks and other conjugated structures, to explore novel biological activities and drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

28951-76-0

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

(2,6-diamino-7H-purin-8-yl)methanol

InChI

InChI=1S/C6H8N6O/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3/h13H,1H2,(H5,7,8,9,10,11,12)

InChI Key

PKXOXDORKHMJLY-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC2=NC(=NC(=C2N1)N)N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 2,6-Dichloropurine Derivatives

One common approach involves nucleophilic aromatic substitution reactions on 2,6-dichloropurine, where the chlorine atoms at positions 2 and 6 are replaced by amino groups through reaction with ammonia or amines. This method is well-documented for preparing 2,6-diamino purines, which serve as precursors for further functionalization at position 8.

  • For example, the substitution of cyclohexylamine or methylcyclohexylamine with 2,6-dichloropurine has been reported to yield intermediates with high purity and yield, facilitating subsequent transformations.

Introduction of the Hydroxymethyl Group at Position 8

The hydroxymethyl group at the 8-position can be introduced via several methods:

  • Oxidation and Reduction Pathways: Starting from 8-substituted purines, selective oxidation or reduction can introduce the hydroxymethyl functionality.

  • Ring Opening and Rearrangement Reactions: In some cases, ring-opened formamidopyrimidine derivatives related to (2,6-diamino-7H-purin-8-yl)methanol are synthesized through nucleophilic attack at the C8 position, followed by rearrangement to incorporate the hydroxymethyl group.

Synthesis via Formamidopyrimidine Intermediates

A notable synthetic route involves the preparation of formamidopyrimidine (FAPy) derivatives of guanine, which are structurally related to (2,6-diamino-7H-purin-8-yl)methanol. These intermediates are generated through the ring opening of guanine derivatives under alkaline conditions or via reaction with electrophilic agents.

  • For instance, the synthesis of N6-(2-deoxy-D-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-N-(2-hydroxybut-3-en-1-yl)formamidopyrimidine (EB-FAPy-dG) involves the formation of a hydroxymethyl group at the 8-position via nucleophilic attack and ring opening.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1 2,6-Dichloropurine + Amine (e.g., cyclohexylamine) Nucleophilic substitution to replace Cl with NH2 groups at positions 2 and 6 High (typically >80%)
2 Protected guanine derivative + N,N-dimethylformamide dimethyl acetal Formation of dimethylformimidamide intermediate ~82%
3 Reaction with 4,4-dimethoxytrityl chloride in pyridine Protection of hydroxyl groups to facilitate further functionalization Moderate to high
4 Introduction of hydroxymethyl group at C8 via ring opening or nucleophilic attack Formation of (2,6-diamino-7H-purin-8-yl)methanol or related FAPy derivatives Variable, depending on conditions

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR are essential for confirming the substitution pattern on the purine ring and the presence of the hydroxymethyl group. Characteristic chemical shifts include signals for the amino protons and the hydroxymethyl methylene protons.

  • Mass Spectrometry: ESI-MS/MS confirms the molecular ion and fragmentation patterns consistent with the purine core and substituents.

  • Purity and Yield: High-performance liquid chromatography (HPLC) is used to assess purity, often achieving yields above 80% for key intermediates.

Research Findings and Notes

  • The nucleophilic substitution on 2,6-dichloropurine is highly efficient and selective when using appropriate amines, with methyl-substituted amines preventing by-product formation at the N6 position.

  • The formation of hydroxymethyl groups at position 8 can be challenging due to the low nucleophilicity of some intermediates, requiring optimized reaction conditions such as elevated temperatures or specific catalysts.

  • The ring opening of guanine derivatives to form formamidopyrimidine adducts provides a valuable synthetic route to hydroxymethyl-substituted purines, which are structurally related to (2,6-diamino-7H-purin-8-yl)methanol and have been studied for their biological relevance.

Summary Table of Preparation Methods

Method Starting Material Key Reaction Advantages Limitations
Nucleophilic substitution on 2,6-dichloropurine 2,6-Dichloropurine Ammonia or amine substitution at C2 and C6 High yield, well-established Requires control to avoid over-substitution
Formamidopyrimidine ring opening Guanine derivatives Hydroxide-induced ring opening and nucleophilic attack Access to hydroxymethyl group at C8 Multi-step, sensitive to conditions
Protection-deprotection strategies Purine nucleosides Protection of hydroxyl groups to enable selective substitution Enables selective functionalization Adds synthetic steps and complexity

Chemical Reactions Analysis

Types of Reactions

(2,6-diamino-9H-purin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced analogs, and substituted purine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(2,6-diamino-9H-purin-8-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various purine derivatives.

    Biology: The compound is studied for its potential role in DNA and RNA interactions.

    Medicine: It has been investigated for its potential antitumor and antiviral activities.

    Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-diamino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy. The compound may also interact with viral enzymes, inhibiting viral replication.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s hydroxymethyl and amino groups contrast with the dione (lactam) groups in most analogs (e.g., ). Alkyl chains (e.g., octyl in , pentyl in ) increase hydrophobicity, reducing aqueous solubility compared to the target compound’s polar substituents.

Functional Group Implications: The carboxylic acid group in confers pH-dependent ionization, unlike the target compound’s stable amino and hydroxymethyl groups. This may influence binding to targets like enzymes or receptors. Ether and hydroxyl groups in enhance hydrogen-bonding diversity, akin to the target compound’s hydroxymethyl group.

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s amino and hydroxymethyl groups enable extensive hydrogen-bonding networks, critical for crystal packing and biomolecular interactions. In contrast, dione-containing analogs (e.g., ) rely on carbonyl oxygen for weaker dipole interactions. Etter’s graph-set analysis predicts that the target compound’s hydrogen-bonding motifs (e.g., N–H⋯O, O–H⋯N) would form more stable crystalline lattices than alkyl-substituted derivatives.

Q & A

Q. What synthetic methodologies are recommended for (2,6-diamino-7H-purin-8-yl)methanol, and what factors critically influence reaction yields?

Synthetic routes for this compound typically involve functionalization of purine precursors. A common approach is nucleophilic substitution or alkylation at the C8 position of 2,6-diaminopurine derivatives. For example, reacting 2,6-diaminopurine with methanol derivatives under basic conditions can introduce the hydroxymethyl group. Critical parameters include:

  • pH control : Alkaline conditions (e.g., using NaHCO₃) to deprotonate the purine N9 position, enhancing reactivity .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
  • Temperature : Moderate heating (60–80°C) balances reaction kinetics and minimizes side reactions.
    Yields may be reduced by competing oxidation of the methanol moiety; inert atmospheres (N₂/Ar) are recommended .

Q. How can IR spectroscopy confirm the structural integrity of (2,6-diamino-7H-purin-8-yl)methanol?

IR spectroscopy identifies key functional groups:

  • N-H stretches : Broad peaks near 3300–3500 cm⁻¹ for primary amines (2,6-diamino groups) and secondary amines (purine ring).
  • O-H stretch : A broad band around 3200–3600 cm⁻¹ confirms the methanol group.
  • C-N/C-O vibrations : Peaks at 1200–1400 cm⁻¹ and 1000–1100 cm⁻¹, respectively.
    Reference spectra for related purine-methanol derivatives (e.g., 7H-purin-8-ylmethanol) show comparable patterns, with deviations indicating impurities or incorrect substitution .

Q. What safety protocols are essential when handling (2,6-diamino-7H-purin-8-yl)methanol in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Toxicity mitigation : While specific toxicity data for this compound is limited, structural analogs (e.g., purine derivatives with methanol groups) suggest moderate toxicity. Follow ACGIH guidelines for methanol exposure (TLV-TWA: 200 ppm; skin contact avoidance) .
  • Waste disposal : Treat as hazardous organic waste due to potential genotoxicity from aromatic amines .

Advanced Research Questions

Q. How can graph set analysis elucidate hydrogen bonding patterns in the crystalline form of (2,6-diamino-7H-purin-8-yl)methanol?

Graph set analysis categorizes hydrogen bonds into patterns (e.g., chains, rings) to predict packing motifs. For this compound:

  • Donor groups : N-H (2,6-diamino) and O-H (methanol).
  • Acceptors : Purine N3/N7 and methanol oxygen.
    Using crystallographic data (e.g., from SHELX-refined structures), assign S(6) rings (six-membered hydrogen-bonded rings) or C(4) chains. For example, N-H⋯N interactions between adjacent purine rings and O-H⋯N bonds to stabilize layers. Disruptions in these patterns may indicate polymorphism or solvate formation .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for (2,6-diamino-7H-purin-8-yl)methanol?

Discrepancies often arise from solvent effects or unaccounted transition states. Methodological approaches include:

  • Solvent modeling : Use COSMO-RS or explicit solvent MD simulations to refine DFT calculations.
  • Kinetic isotope effects (KIE) : Experimental KIE measurements validate proposed reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways).
  • In situ spectroscopy : Monitor reactions via Raman or NMR to detect transient intermediates .
    For example, discrepancies in alkylation rates may stem from solvent polarity not modeled in gas-phase computations .

Q. How does incorporation of (2,6-diamino-7H-purin-8-yl)methanol into larger conjugates affect pharmacokinetics, and what assays evaluate this?

Conjugation (e.g., to glutamic acid in prodrugs) alters solubility and bioavailability. Key experimental approaches:

  • LogP measurement : Compare partition coefficients of the conjugate vs. parent compound to assess lipophilicity changes.
  • Plasma stability assays : Incubate with human plasma to measure esterase-mediated cleavage rates.
  • Caco-2 permeability : Evaluate intestinal absorption potential.
    For instance, conjugates like N-[4-[(2,6-diamino-7H-purin-8-yl)methyl]benzoyl]-L-glutamic acid show enhanced solubility but reduced membrane permeability, requiring nanoformulation strategies .

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